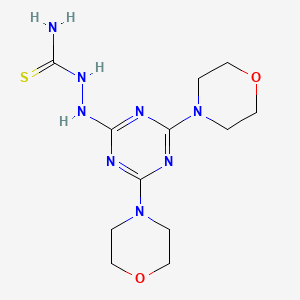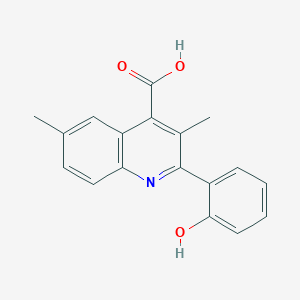![molecular formula C11H15N3O4S B6089580 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6089580.png)
6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4, which are involved in the regulation of glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses, such as hepatitis C virus. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone in lab experiments is its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biochemical and physiological effects. Additionally, there is a need to develop more efficient synthesis methods for this compound, in order to make it more readily available for research purposes.
Métodos De Síntesis
The synthesis of 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone involves the reaction of 2-amino-4-methylpyrimidine with 2-bromoacetic acid ethyl ester to form 2-ethyl-2-(4-methylpyrimidin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 2-ethyl-2-(4-methylpyrimidin-2-yl)thioacetic acid ethyl ester. The final step involves the reaction of this intermediate with morpholine and sodium hydride to form 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone.
Aplicaciones Científicas De Investigación
6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.
Propiedades
IUPAC Name |
6-hydroxy-3-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-13-9(16)6-8(15)12-11(13)19-7-10(17)14-2-4-18-5-3-14/h6,15H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNGGVASXUQHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-3-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chloro-6-fluorobenzoyl)-6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-1,4-diazepan-2-one](/img/structure/B6089502.png)
![5-(4-bromophenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6089514.png)
![N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide](/img/structure/B6089516.png)
![N-(4-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6089528.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6089536.png)
![ethyl 4-[(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]-1H-pyrazole-3-carboxylate](/img/structure/B6089539.png)
![N-methyl-2-{4-[(4-phenyl-1-phthalazinyl)amino]phenoxy}acetamide](/img/structure/B6089541.png)
![N-(4-fluorophenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6089546.png)
![2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6089554.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6089562.png)

![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)

![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)